3-Acetamido-N-ethyl-N-cyanoethylaniline
Description
3-Acetamido-N-ethyl-N-cyanoethylaniline is a substituted aniline derivative with a molecular formula of C₁₃H₁₇N₃O. Its structure features an acetamide group (-NHCOCH₃) at the para position relative to a tertiary amine substituent, where one nitrogen is bonded to an ethyl group (-CH₂CH₃) and a cyanoethyl group (-CH₂CH₂CN). This compound is likely utilized as an intermediate in the synthesis of dyes, pharmaceuticals, or agrochemicals due to its electron-rich aromatic system and polar functional groups, which enhance reactivity in coupling or condensation reactions.
Properties
CAS No. |
67080-60-8 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[3-[2-cyanoethyl(ethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C13H17N3O/c1-3-16(9-5-8-14)13-7-4-6-12(10-13)15-11(2)17/h4,6-7,10H,3,5,9H2,1-2H3,(H,15,17) |
InChI Key |
WTEINCFQQDGGPB-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=CC=CC(=C1)NC(=O)C |
Canonical SMILES |
CCN(CCC#N)C1=CC=CC(=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Acetamido-N-ethyl-N-cyanoethylaniline with two related compounds: N-(3-(diethylamino)phenyl)acetamide () and 2-Cyano-N-[(methylamino)carbonyl]acetamide (). Key differences in substituents, physicochemical properties, and toxicity are highlighted.
N-(3-(Diethylamino)phenyl)acetamide (CAS: 6375-46-8)
- Molecular Formula : C₁₂H₁₈N₂O
- Substituents: A diethylamino group (-N(CH₂CH₃)₂) replaces the ethyl-cyanoethylamine moiety in the parent compound.
- Properties: Lower polarity compared to this compound due to the absence of a cyano group. Applications: Used in synthetic chemistry as a building block for dyes or ligands .
2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)
- Molecular Formula : C₅H₇N₃O₂
- Substituents: Features a cyano group (-CN) and a methylaminocarbonyl group (-NHCOCH₃), differing in backbone structure from the aniline-based compounds.
- Properties: High polarity due to the cyano and carbonyl groups. Toxicity: Limited toxicological data available; caution is advised during handling .
Comparative Data Table
Key Findings and Implications
N-(3-(Diethylamino)phenyl)acetamide’s lipophilic nature may favor applications requiring compatibility with non-polar matrices .
Research Gaps: No crystallographic or spectroscopic data were identified for this compound. Tools like SHELXL (for refinement) or ORTEP-3 (for visualization) could aid in structural characterization .
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